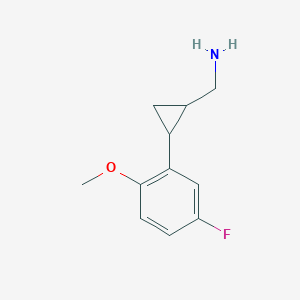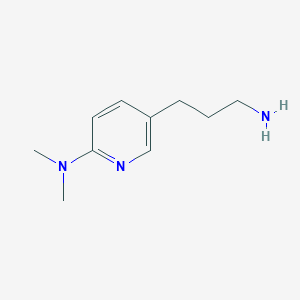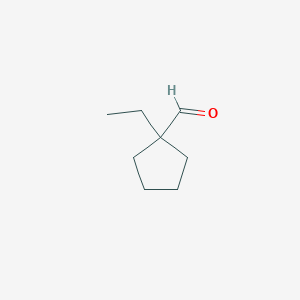
1-Ethylcyclopentane-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethylcyclopentane-1-carbaldehyde is an organic compound with the molecular formula C8H14O. It is a member of the cycloalkane family, characterized by a cyclopentane ring with an ethyl group and an aldehyde functional group attached to the same carbon atom. This compound is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Ethylcyclopentane-1-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of cyclopentanone with ethylmagnesium bromide, followed by oxidation to form the desired aldehyde. Another method includes the use of cyclopentene and ethyl lithium, followed by hydrolysis and oxidation.
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic hydrogenation of cyclopentadiene to form cyclopentane, followed by alkylation with ethyl halides and subsequent oxidation to introduce the aldehyde group.
Analyse Des Réactions Chimiques
Types of Reactions
1-Ethylcyclopentane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Various alkyl halides, Grignard reagents
Major Products Formed
Oxidation: 1-Ethylcyclopentane-1-carboxylic acid
Reduction: 1-Ethylcyclopentane-1-methanol
Substitution: Various substituted cyclopentane derivatives
Applications De Recherche Scientifique
1-Ethylcyclopentane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-ethylcyclopentane-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophiles, leading to the formation of adducts. This reactivity is crucial in its role as an intermediate in organic synthesis and its potential biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Methylcyclopentane-1-carbaldehyde
- Cyclopentane-1-carbaldehyde
- 1-Propylcyclopentane-1-carbaldehyde
Uniqueness
1-Ethylcyclopentane-1-carbaldehyde is unique due to the presence of the ethyl group, which influences its reactivity and physical properties. This compound’s specific structure allows for distinct chemical behavior compared to its analogs, making it valuable in various applications.
Propriétés
IUPAC Name |
1-ethylcyclopentane-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-2-8(7-9)5-3-4-6-8/h7H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWWPJCWIEQPXRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCCC1)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
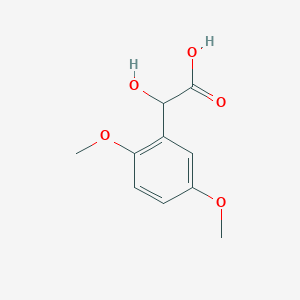
![2-Amino-2-[4-methoxy-3-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B15310102.png)
![3-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B15310115.png)
![Potassium [(4,4-difluorocyclohexyl)methyl]trifluoroboranuide](/img/structure/B15310123.png)
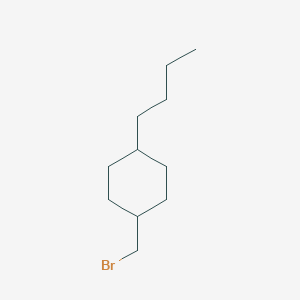
![Methyl3-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylatehydrochloride](/img/structure/B15310131.png)
